1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one
Description
Chemical Structure: The compound 1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one (CAS: 926251-39-0) features an ethanone core attached to a biphenyl system. The phenyl ring is substituted with a methoxy (-OCH₃) group at the 4-position and a 3-(trifluoromethyl)phenyl group at the 3-position .
Properties
IUPAC Name |
1-[4-methoxy-3-[3-(trifluoromethyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-10(20)11-6-7-15(21-2)14(9-11)12-4-3-5-13(8-12)16(17,18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJLTSWPCHPXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)anisole with an appropriate acetylating agent under controlled conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Scientific Research Applications
1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Features :
- Methoxy group : Enhances lipophilicity and influences electronic properties via resonance donation.
- Trifluoromethyl (-CF₃) group : A strong electron-withdrawing group (EWG) that increases metabolic stability and bioavailability in pharmaceuticals.
This compound is primarily used in research and development, with applications hypothesized in medicinal chemistry and agrochemicals due to its fluorinated and aromatic motifs .
Comparison with Structurally Similar Compounds
The following compounds share structural similarities, such as the ethanone core or trifluoromethylphenyl substituents, but differ in substituent patterns, influencing their physical, chemical, and biological properties.
1-(4-Hydroxy-3-(trifluoromethyl)phenyl)ethan-1-one (2e)
Structural Difference : Replaces the methoxy group with a hydroxyl (-OH) at the 4-position .
Impact :
- Acidity : The hydroxyl group increases acidity (lower pKa) compared to methoxy, enabling hydrogen bonding.
- Solubility : Higher aqueous solubility due to -OH polarity.
- Reactivity : Susceptible to oxidation or derivatization (e.g., etherification).
1-[4-Methoxy-3-(Propan-2-yloxy)phenyl]ethan-1-one
Structural Difference : Substitutes the 3-(trifluoromethyl)phenyl group with an isopropoxy (-OCH(CH₃)₂) group .
Impact :
- Electronic Effects : Isopropoxy is electron-donating, contrasting with the electron-withdrawing -CF₃.
- Steric Hindrance : Bulkier substituent reduces accessibility for enzymatic or chemical reactions.
- Lipophilicity : Lower logP compared to the trifluoromethyl analog.
1-[3-Methoxy-4-(3-Methylbutoxy)phenyl]ethan-1-one
Structural Difference : Replaces the 3-(trifluoromethyl)phenyl group with a 3-methylbutoxy (-O(CH₂)₂CH(CH₃)₂) chain .
Impact :
- Lipophilicity : Longer alkoxy chain increases logP, enhancing membrane permeability.
(E)-1-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (2a)
Structural Difference: Incorporates a propenone bridge (-CH=CH-CO-) and a methylpiperazine group . Impact:
- Electronic Properties : Conjugated double bond enhances UV absorption and redox activity.
- Basic Nitrogen : Piperazine introduces a protonatable site, improving solubility in acidic environments.
- Biological Activity: Potential dual activity (e.g., MAO-B/AChE inhibition) due to the trifluoromethylphenyl and piperazine motifs .
1-(3-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethan-1-one
Structural Difference : Replaces the 3-(trifluoromethyl)phenyl group with a pyridyloxy heterocycle .
Impact :
- H-Bonding : Pyridine nitrogen enables additional interactions with biological targets.
- Electron-Deficient System : Chloro and trifluoromethyl groups synergize to enhance electrophilicity.
Comparative Analysis of Physical and Chemical Properties
Biological Activity
1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one, also known by its CAS number 926251-39-0, is an organic compound with the molecular formula C16H13F3O2 and a molecular weight of 294.27 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound features a methoxy group and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively, which is crucial for its biological activity.
The mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to modulate enzyme activity by binding to active or allosteric sites, thereby influencing various metabolic pathways and cellular processes. The unique structure allows it to engage in non-covalent interactions with biological molecules, potentially leading to alterations in their function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines, demonstrating IC50 values comparable to established anticancer agents such as doxorubicin .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It appears to inhibit key inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 10 µM to 20 µM, indicating potent activity .
- Mechanistic Studies : Research involving molecular dynamics simulations has shown that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression, suggesting a specific mechanism of action that warrants further exploration .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C16H13F3O2 | Anticancer, Anti-inflammatory | 10-20 |
| 4'-Trifluoromethylacetophenone | C9H7F3O | Moderate anticancer activity | 30 |
| 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone | C10H9F3O2 | Limited studies available | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
